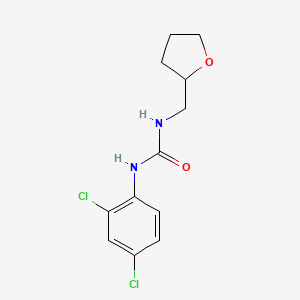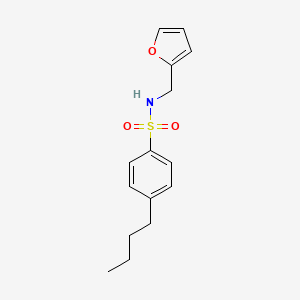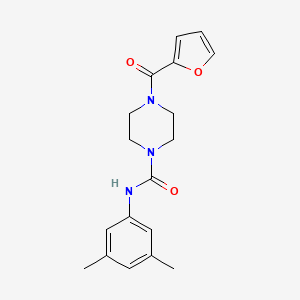
N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, commonly known as DCFU, is a chemical compound used in scientific research for its unique properties. DCFU is a synthetic compound that belongs to the family of ureas and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
DCFU works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately leads to the death of cancer cells. Additionally, DCFU has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCFU has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and decrease the production of pro-inflammatory cytokines. Additionally, DCFU has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCFU has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, DCFU has been extensively studied, and its mechanism of action is well understood. However, DCFU also has some limitations. It is a potent inhibitor of DHODH, which may lead to off-target effects. Additionally, DCFU has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCFU. One area of interest is the development of DCFU analogs with improved solubility and selectivity. Additionally, DCFU has been found to have synergistic effects when used in combination with other anti-cancer agents, and further research is needed to explore these potential combinations. Finally, DCFU has been found to have potential therapeutic effects in neurodegenerative disorders, and further research is needed to explore these potential applications.
Aplicaciones Científicas De Investigación
DCFU has been extensively studied for its potential applications in various fields of research. It has been found to have significant anti-tumor activity and has been used in cancer research to study its mechanism of action. DCFU has also been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVTDVWQAZLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4422277.png)
![methyl [1-(2,5-dimethylphenyl)ethyl]carbamate](/img/structure/B4422284.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422292.png)
![N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422299.png)

![2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4422306.png)

![2-[(3-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B4422317.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422323.png)


![1-[(4-ethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4422356.png)

![3-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4422362.png)